Selectivity Profile of a 2-Ethylpyrazolo[1,5-a]pyridine-Based Inhibitor Against Matrix Metalloproteinases (MMPs)
A derivative incorporating the 2-ethylpyrazolo[1,5-a]pyridine core (BDBM26572) demonstrated a pronounced selectivity profile against three human matrix metalloproteinases (MMPs). In fluorescence resonance energy transfer (FRET) assays, the compound exhibited a Ki value of 327 nM against Macrophage metalloelastase (MMP-12), while showing significantly weaker activity against Stromelysin-1 (MMP-3) with a Ki of 3310 nM and >3330 nM against 72 kDa type IV collagenase (MMP-2) [1]. This represents a >10-fold selectivity window for MMP-12 over MMP-3 and MMP-2.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | BDBM26572 (2-ethylpyrazolo[1,5-a]pyridine derivative): Ki = 327 nM (MMP-12) |
| Comparator Or Baseline | BDBM26572 (same compound, different targets): Ki = 3310 nM (MMP-3); Ki > 3330 nM (MMP-2) |
| Quantified Difference | >10-fold selectivity for MMP-12 over MMP-3 and MMP-2 |
| Conditions | FRET assay at pH 7.5 and 25°C [1] |
Why This Matters
This data establishes a baseline for using this specific 2-ethyl-substituted scaffold in designing selective MMP-12 inhibitors, a feature not directly extrapolatable to the unsubstituted core or other 2-alkyl analogs without further validation.
- [1] BindingDB. BDBM26572 (3R,4R)-4-N-[4-({2-ethylpyrazolo[1,5-a]pyridin-3-yl}methyl)benzene]-3-N-hydroxyoxane-3,4-dicarboxamide. Affinity Data for Macrophage metalloelastase, Stromelysin-1, and 72 kDa type IV collagenase. View Source
